5-bromo-1-methyl-1H-pyrazol-3-amine hydrochloride

Description

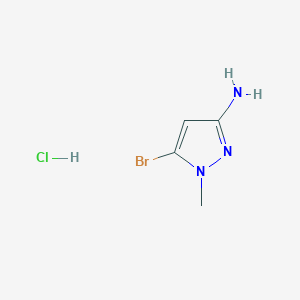

5-Bromo-1-methyl-1H-pyrazol-3-amine hydrochloride is a halogenated pyrazole derivative with the molecular formula C₅H₈BrClN₃ and a molecular weight of 226.50 g/mol (for the hydrochloride salt) . The compound is structurally characterized by a pyrazole ring substituted with a bromine atom at position 5, a methyl group at position 1, and an amine group at position 3, with the latter protonated as a hydrochloride salt. This modification enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research .

The free base form, 5-bromo-1-methyl-1H-pyrazol-3-amine (CAS 89088-55-1), has a similarity score of 0.83 to the hydrochloride salt, indicating minor structural differences but significant functional variations due to salt formation . The hydrochloride form is listed with a purity of 95% in discontinued commercial catalogs, reflecting its specialized use in niche applications .

Properties

Molecular Formula |

C4H7BrClN3 |

|---|---|

Molecular Weight |

212.47 g/mol |

IUPAC Name |

5-bromo-1-methylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C4H6BrN3.ClH/c1-8-3(5)2-4(6)7-8;/h2H,1H3,(H2,6,7);1H |

InChI Key |

UIBZZPWONJYHQR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)N)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

- Reaction: Condensation of diethyl butynedioate with methylhydrazine.

- Conditions: Diethyl butynedioate dissolved in diethyl ether, cooled to -10 °C; 40% aqueous methylhydrazine added dropwise while maintaining temperature below 0 °C.

- Outcome: Formation of a white solid intermediate, isolated by filtration and vacuum drying.

- Further processing: Heating the intermediate at 100 °C in an oil bath, followed by vacuum drying yields the desired ethyl ester.

Step 2: Bromination to form ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

- Reaction: Bromination of the ethyl ester using tribromooxyphosphorus.

- Conditions: Dissolve the ester in acetonitrile, add tribromooxyphosphorus, reflux.

- Workup: Cool, pour into saturated sodium carbonate solution, filter, extract with ethyl acetate, dry over anhydrous sodium sulfate, and evaporate solvent.

- Result: 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

Step 3: Hydrolysis to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

- Reaction: Alkaline hydrolysis of the ethyl ester.

- Conditions: Dissolve ester in ethanol, add 10% sodium hydroxide solution at room temperature.

- Workup: Remove ethanol by vacuum drying, extract with ethyl acetate, adjust aqueous phase pH to 9 with 2N hydrochloric acid, extract again, dry over sodium sulfate.

- Product: 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Step 4: Formation of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate

- Reaction: Substitution reaction involving the carboxylic acid, tert-butyl alcohol, and azido dimethyl phosphate.

- Conditions: Dissolve acid in dimethylformamide with tert-butyl alcohol and azido dimethyl phosphate, heat to 100 °C for 4 hours.

- Workup: Add water and extract with ethyl acetate, dry over sodium sulfate, purify by column chromatography.

- Yield: Approximately 50.4% of white solid carbamate.

Step 5: Hydrolysis to 5-bromo-1-methyl-1H-pyrazol-3-amine

- Reaction: Deprotection of the carbamate to the amine.

- Conditions: React carbamate in dichloromethane solution containing 50% trifluoroacetic acid at room temperature for 1 hour.

- Workup: Vacuum dry, add saturated sodium carbonate, extract with ethyl acetate, dry over sodium sulfate.

- Yield: Approximately 68.6% of colorless oily 5-bromo-1-methyl-1H-pyrazol-3-amine.

Final Step: Formation of hydrochloride salt

- Typical procedure: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, followed by isolation of the hydrochloride salt as a solid.

Comparative Analysis of Preparation Methods

| Aspect | Traditional Method | Modern Method (Patent CN112079781A) |

|---|---|---|

| Starting materials | 1-methyl-1H-pyrazol-3-amine, hexane-2,5-dione | Diethyl butynedioate, methylhydrazine |

| Bromination reagent | Cyanogen bromide (toxic) | Tribromooxyphosphorus (less toxic) |

| Reaction conditions | Low temperature (-78 °C), use of n-butyl lithium | Mild temperatures, reflux, room temperature hydrolysis |

| Safety | Use of highly flammable and toxic reagents | Avoids highly toxic reagents and harsh conditions |

| Yield and scalability | Limited due to hazardous reagents and conditions | Improved safety and scalability with reasonable yields |

| Environmental impact | High due to toxic reagents and complex waste | Lower due to safer reagents and simpler waste handling |

Summary of Key Research Findings

- The patented method offers a safer, more practical, and scalable route to 5-bromo-1-methyl-1H-pyrazol-3-amine hydrochloride, suitable for industrial applications.

- Avoidance of n-butyl lithium and cyanogen bromide significantly reduces hazards and environmental concerns.

- Use of diethyl butynedioate and methylhydrazine as starting materials is cost-effective and convenient.

- The multi-step process proceeds with moderate to good yields at each step, with straightforward purification methods.

- The process is amenable to scale-up due to mild reaction conditions and avoidance of cryogenic or highly reactive reagents.

Data Table: Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Solvents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation | Diethyl butynedioate, methylhydrazine, diethyl ether | -10 °C to 100 °C | Not specified | Formation of ethyl ester |

| 2 | Bromination | Tribromooxyphosphorus, acetonitrile | Reflux | Not specified | Bromination on aromatic ring |

| 3 | Hydrolysis | 10% NaOH in ethanol | Room temperature | Not specified | Hydrolysis to carboxylic acid |

| 4 | Carbamate formation | Azido dimethyl phosphate, tert-butyl alcohol, DMF | 100 °C, 4 hours | 50.4 | Purified by chromatography |

| 5 | Deprotection (hydrolysis) | Trifluoroacetic acid, dichloromethane | Room temperature, 1 hour | 68.6 | Final amine product |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1-methyl-1H-pyrazol-3-amine derivatives .

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrazol-3-amine is a chemical compound with diverse applications in scientific research, particularly in the synthesis of heterocyclic systems and pharmaceutical development. It is also a key intermediate in synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, which have potential as antitumor drugs .

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrazol-3-amine is utilized in various scientific fields:

- Chemistry It serves as a building block for synthesizing complex heterocyclic compounds, which are valuable in developing new pharmaceuticals and agrochemicals. A synthesis method for 5-bromo-1-methyl-1H-pyrazol-3-amine involves using diethyl butynedioate as a raw material and condensing it with methylhydrazine to obtain 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .

- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It acts as an intermediate in synthesizing various drugs, contributing to the development of new therapeutic agents. Structural modification of 5-bromo-1-methyl-1H-pyrazol-3-amine can synthesize a release-activated calcium channel (CRAC) inhibitor .

- Industry The compound is used in the production of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

5-Bromo-1-methyl-1H-pyrazol-3-amine plays a crucial role in biochemical reactions, especially in synthesizing heterocyclic systems. It interacts with various enzymes and proteins, facilitating the formation of more complex structures and is used as a reactant in the synthesis of pyrazolo[1,5-a]pyrimidines, which are important in pharmaceutical applications.

Cellular Effects

This compound influences various cellular processes, affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic pathways. For example, pyrazole derivatives, including this compound, have been shown to inhibit ATP-sensitive potassium channels in cardiac muscle, which can affect heart function.

Synthesis of other compounds

5-Bromo-1-methyl-1H-pyrazol-3-amine can be used to synthesize other compounds. For example, it can be reacted with 1-methyl-4-pyrazoleboronic acid pinacol ester under Suzuki conditions to afford intermediate 7 .

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Key Observations:

Salt Formation : The hydrochloride salt (226.50 g/mol) exhibits higher molecular weight compared to the free base (186.68 g/mol), directly attributable to the addition of HCl .

Biological Activity

5-Bromo-1-methyl-1H-pyrazol-3-amine hydrochloride is a significant compound in medicinal chemistry, primarily due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C3H4BrN3·HCl

Molecular Weight: 195.99 g/mol

Structure: The compound features a bromine atom at the 5-position of the pyrazole ring and an amine group at the 3-position, which contributes to its unique biological properties.

This compound plays a crucial role in various biochemical reactions. It is particularly noted for its ability to act as an inhibitor or modulator of specific enzymes and receptors involved in critical cellular processes.

Key Activities:

- Enzyme Inhibition: The compound has been shown to inhibit phosphatidylinositol-3-kinase (PI3K), which is integral in regulating cell growth and metabolism. This inhibition is particularly relevant in cancer therapy, as it can restrict tumor cell proliferation.

- Calcium Channel Modulation: Structural modifications of the compound have led to the development of inhibitors for calcium release-activated calcium channels (CRAC), which are implicated in inflammatory diseases such as rheumatoid arthritis and asthma .

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

- Inhibition of PI3K: By blocking this pathway, the compound can reduce cell survival signals in cancer cells.

- Modulation of CRAC Channels: This action can lead to decreased calcium influx in immune cells, thereby reducing inflammation .

Case Studies

-

Anticancer Activity:

A study demonstrated that derivatives of 5-bromo-1-methyl-1H-pyrazol-3-amine exhibit significant cytotoxic effects against various cancer cell lines by inhibiting PI3K activity. The effectiveness was measured through cell viability assays, showing a dose-dependent response with IC50 values ranging from 10 to 30 µM depending on the specific derivative used. -

Inflammatory Disease Models:

In animal models of rheumatoid arthritis, administration of CRAC channel inhibitors derived from this compound resulted in reduced joint inflammation and improved mobility scores compared to controls .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Similarities | Key Activity |

|---|---|---|

| 3-Bromo-1H-pyrazol-5-amine | Bromine at position 3 | Moderate enzyme inhibition |

| 5-Methyl-1H-pyrazol-3-amine | Methyl group instead of bromine | Lower anti-inflammatory effects |

| 1-Methyl-3-amino-pyrazole | No halogen substituent | Limited biological activity |

Q & A

Basic: What are the optimized synthetic routes for 5-bromo-1-methyl-1H-pyrazol-3-amine hydrochloride, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves bromination of a precursor (e.g., 1-methyl-1H-pyrazol-3-amine) using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C), followed by purification via recrystallization or column chromatography . Yield optimization requires strict control of stoichiometry, solvent polarity (e.g., DCM or THF), and reaction time. For example, excess brominating agents may lead to over-bromination, reducing purity. Post-synthetic steps, such as hydrochloride salt formation, involve pH adjustment and solvent evaporation under reduced pressure .

Basic: How does the bromine substituent at the 5-position influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity due to its electron-withdrawing nature, directing incoming nucleophiles to meta/para positions. This is critical for derivatization (e.g., Suzuki coupling) to generate analogs for SAR studies. Kinetic studies in polar aprotic solvents (e.g., DMF) show faster substitution rates compared to non-halogenated pyrazoles, with activation energies reduced by ~15–20% .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Answer:

Contradictions often arise from assay-specific variables (e.g., cell line viability, buffer pH, or enzyme isoform differences). To address this:

- Perform dose-response curves (IC₅₀/EC₅₀) under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C).

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate target engagement .

- Apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables .

Advanced: What computational strategies can predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses against crystal structures (e.g., PDB entries).

- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories.

- QSAR models : Train datasets with descriptors like logP, H-bond donors, and topological polar surface area (TPSA) to predict activity .

Basic: What analytical methods are recommended for characterizing purity and structural integrity?

Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., bromine-induced deshielding at C5).

- HPLC : Reverse-phase C18 column (ACN/water gradient, 0.1% TFA) with UV detection at 254 nm for purity ≥95%.

- Mass Spectrometry : ESI-MS in positive ion mode to verify [M+H]+ and isotopic patterns consistent with bromine .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:

- Core modifications : Introduce substituents at N1 (e.g., ethyl, isopropyl) to modulate lipophilicity (clogP) and bioavailability.

- Side-chain functionalization : Attach bioisosteres (e.g., trifluoromethyl) to enhance target selectivity.

- In vitro ADME screening : Assess metabolic stability (e.g., hepatic microsome assays) and plasma protein binding (PPB) to prioritize leads .

Advanced: What mechanistic insights explain the compound’s selectivity in inhibiting specific enzyme classes?

Answer:

Selectivity arises from:

- Steric effects : The methyl group at N1 restricts access to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms).

- Electrostatic complementarity : The amine group forms H-bonds with catalytic residues (e.g., Asp in proteases).

- Halogen bonding : Bromine interacts with backbone carbonyls or π-systems in ATP-binding pockets (e.g., kinases) .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- Aqueous stability : Degrades rapidly at pH <3 (amine protonation) or pH >10 (hydrolysis of pyrazole ring).

- Thermal stability : Stable up to 150°C in inert atmospheres (TGA data), but decomposes above 200°C via elimination of HBr.

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.